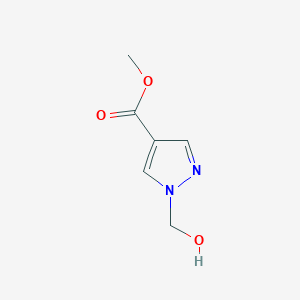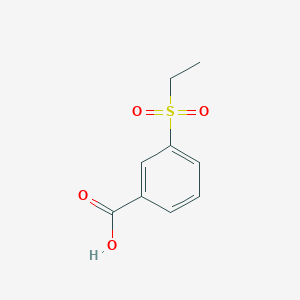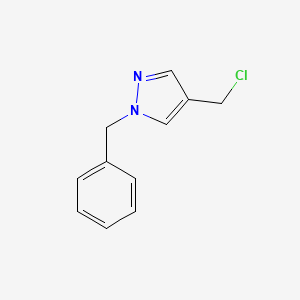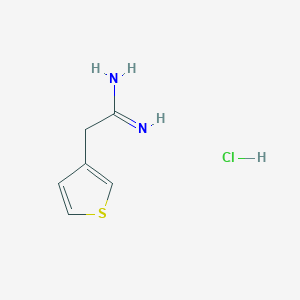
2-(Thiophen-3-yl)ethanimidamide hydrochloride
Übersicht
Beschreibung
“2-(Thiophen-3-yl)ethanimidamide hydrochloride” is a chemical compound used in scientific research . It has applications in various fields such as organic synthesis, medicinal chemistry, and material science due to its unique properties and reactivity. The compound has a CAS Number of 860815-14-1, a molecular weight of 176.67, and its IUPAC name is 2-(3-thienyl)ethanimidamide hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-(Thiophen-3-yl)ethanimidamide hydrochloride” is C6H9ClN2S . The InChI Code is 1S/C6H8N2S.ClH/c7-6(8)3-5-1-2-9-4-5;/h1-4H,7-8H2;1H .Physical And Chemical Properties Analysis
“2-(Thiophen-3-yl)ethanimidamide hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Thiophene Analogues and Carcinogenicity Evaluation
Research on thiophene analogues, such as the evaluation of thiophene derivatives of known carcinogens (e.g., benzidine and 4-aminobiphenyl), has been conducted to assess their potential carcinogenicity. These studies involve the synthesis of specific thiophene compounds and their evaluation using assays such as the Salmonella reverse-mutation and cell-transformation assays. The findings suggest that while these compounds exhibit activity profiles consistent with their known chemistry indicating potential carcinogenicity, doubts remain about their ability to elicit tumors in vivo due to their overall chemical and biological behavior (Ashby, Styles, Anderson, & Paton, 1978).
Structural Diversity and Applications in Metal Thiophosphates
The structural diversity of [P x S y ] n − motifs in metal thiophosphates and their potential critical applications in fields such as nonlinear optical materials, magnetic materials, photoluminescence materials, and solid electrolytes have been reviewed. This comprehensive review underscores the significant potential of thiophosphates as multifunctional materials due to their varied structural features and inherent structure–performance relationship (Yang, Song, Wu, & Wu, 2021).
Synthesis and Biological Importance of Thiophenes
Thiophene derivatives, recognized for their presence in both natural and synthetic compounds with valuable bioactivities, have found widespread applications across medicinal chemistry, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The synthesis of thiophene derivatives, leveraging various known and novel synthetic methods, highlights their significance in organic materials, agrochemicals, flavors, and dyes. This review focuses on recent achievements in the synthesis of thiophenes, emphasizing the importance of these compounds in drug synthesis and natural product synthesis as a future challenge in the field (Xuan, 2020).
Structure-Activity Relationships of Thiophene Derivatives
The structure-activity relationships of thiophene derivatives, especially in relation to their therapeutic properties, have been extensively reviewed. This review categorizes compounds based on their various therapeutic properties, showcasing the versatility of the thiophene ring in contributing to the pharmacological potential of these compounds (Drehsen & Engel, 1983).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-thiophen-3-ylethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c7-6(8)3-5-1-2-9-4-5;/h1-2,4H,3H2,(H3,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKYQTNNWDYPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-3-yl)ethanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydropyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B3388043.png)
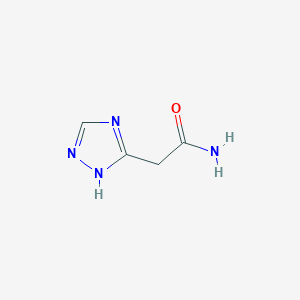
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3388051.png)
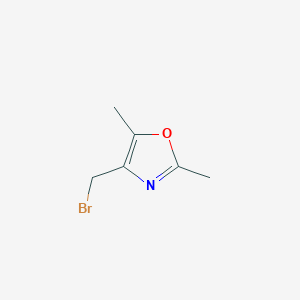
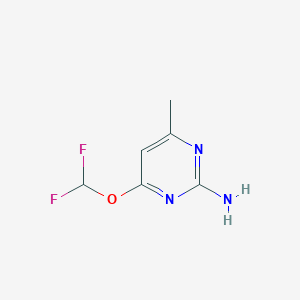

![1-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3388093.png)



